molecular formula C13H9BrF3NO3 B1448957 Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1065102-42-2

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1448957
CAS No.: 1065102-42-2
M. Wt: 364.11 g/mol
InChI Key: KTDFIBMJPMCMPK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .


Synthesis Analysis

The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .


Molecular Structure Analysis

The molecular formula of the compound is C13H10F3NO3 .


Chemical Reactions Analysis

The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .


Physical And Chemical Properties Analysis

The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .

Scientific Research Applications

Chemical Synthesis and Properties

  • Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its reaction with bromine in aqueous acetic acid, producing not only the expected ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate but also a 9-bromo-substituted isomer. This highlights its reactivity and potential for producing various chemical derivatives (Ukrainets et al., 2013).

Application in Diuretic Activity

  • This compound's derivatives have shown significant increases in diuretic activity compared to their non-brominated analogs, suggesting potential medicinal applications (Ukrainets, Golik & Chernenok, 2013).

Synthetic Methodologies

  • Research has also focused on the synthesis methodologies of related compounds, such as the visible-light-induced radical bromination leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This indicates the importance of this class of compounds in synthetic chemistry (Li, 2015).

Antibacterial Activity

  • This compound derivatives have been investigated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Anticancer Properties

  • This compound has exhibited moderate cytotoxic activity against various cancer cell lines, such as MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. This suggests its potential in developing anticancer therapies (Regal, Shabana & El‐Metwally, 2020).

Optical Applications

  • Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a derivative of this compound, has been used in photodiode applications due to its remarkable optical behavior (Elkanzi et al., 2020).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

Future Directions

The compound can be used as a potent antimicrobial agent . It can also be prepared as TRPV1 antagonist for therapy . It may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a range of biochemical properties that make it a valuable compound in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . By binding to the active site of topoisomerase, this compound prevents the enzyme from performing its function, leading to the disruption of DNA processes. Additionally, this compound has been found to interact with protein kinases, modulating their activity and affecting cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7 mammary gland cancer cells, HePG2 hepatocellular carcinoma cells, and HCT-116 human colorectal carcinoma cells . The cytotoxic effects are primarily attributed to the compound’s ability to induce apoptosis, a programmed cell death mechanism. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase activity by binding to its active site . This binding prevents the enzyme from unwinding DNA, thereby halting DNA replication and transcription. Additionally, the compound interacts with protein kinases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . These interactions result in alterations in gene expression, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal laboratory conditions, maintaining its biochemical properties for extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic or basic environments . Long-term studies have shown that the compound’s cytotoxic effects on cancer cells persist over time, with no significant reduction in potency . These findings suggest that this compound is a stable and effective compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity. Threshold effects have also been noted, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain the biological activity of the parent compound . The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the liver . These interactions highlight the compound’s role in modulating metabolic pathways and influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and distribution . These interactions ensure that this compound reaches its intended targets and exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound is also found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . The subcellular localization of this compound is essential for its role in modulating cellular processes and functions.

Properties

IUPAC Name

ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDFIBMJPMCMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

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